molecular formula C11H12N2O B000095 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol CAS No. 36101-54-9

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol

Cat. No. B000095
CAS RN: 36101-54-9
M. Wt: 188.23 g/mol
InChI Key: RDWJAMWCGSWTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and related compounds has been a subject of research, focusing on developing efficient and versatile methods. For instance, the reaction of anthranilamides with levulinic acids has been shown to yield tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, highlighting a method for constructing the quinazoline ring system (Yamato & Takeuchi, 1982). Additionally, Brønsted acid catalyzed annulation and palladium-catalyzed intramolecular arylation have been utilized for the synthesis of related pyrroloquinazolinone derivatives, demonstrating the versatility of synthetic approaches (Singh, Kaur, & Banerjee, 2020; Delest et al., 2004).

Molecular Structure Analysis

The molecular structure of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives has been characterized through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has provided detailed insights into the crystal structure, revealing electrostatic interactions and hydrogen bonding patterns that stabilize the compound's structure (Zhurakulov et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives involves various reactions, such as cyclocondensation and dehydrogenative coupling, to yield a range of structurally diverse compounds. These reactions highlight the compound's utility as a versatile building block in organic synthesis (Shaabani, Farhangi, & Rahmati, 2006).

Physical Properties Analysis

The physical properties of these compounds, including solubility and crystallinity, have been studied to understand their behavior in different environments. For instance, modifications to the core structure can significantly influence solubility, which is crucial for their potential applications in medicinal chemistry (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, such as stability and reactivity towards various reagents, play a vital role in determining the potential applications of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. Studies have explored these aspects through reactions with electrophilic reagents, providing insights into the compounds' reactivity and stability under different conditions (Zhang et al., 2019).

Scientific Research Applications

Antimicrobial Activity

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and its derivatives have been studied for their antimicrobial properties. Research by Ortikov et al. (2017) synthesized various derivatives and found promising antibacterial activity against strains like S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa. This suggests potential for developing new bactericides.

Neuroprotective Properties

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives have been evaluated for neuroprotective effects. For instance, a study by Zhang et al. (2018) designed and synthesized derivatives that showed significant neuroprotective activity against NMDA-induced cytotoxicity, suggesting potential applications in neurological disorders.

Allergy-Preventive Effects

Compounds derived from 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol have been studied for their potential in preventing allergies. Ma et al. (2018) investigated these compounds in an in vivo assay, finding significant allergy-preventive activities. These findings could contribute to the development of new treatments for allergic diseases.

Chemical Structure Analysis

Research has been conducted on the chemical structure and properties of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. A study by Zhurakulov et al. (2022) focused on the synthesis, spectroscopic characterization, and crystal structure analysis of these compounds, providing valuable insights into their molecular configuration and potential applications.

Antiulcer Agents

A series of derivatives were synthesized and evaluated for their potential as antiulcer agents. Doria et al. (1984) conducted studies on these compounds, indicating their potential utility in therapeutic applications for ulcer treatment.

properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJAMWCGSWTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(N2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol
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1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol
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1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol
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Reactant of Route 5
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Reactant of Route 6
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol

Citations

For This Compound
2
Citations
DH Chung, R Ardecky, SR Ganji… - Probe Reports from …, 2010 - ncbi.nlm.nih.gov
West Nile Virus (WNV) is a mosquito-borne pathogen that causes febrile illness and, occasionally, encephalitis when transmitted to humans. Infection can cause significant health …
Number of citations: 2 www.ncbi.nlm.nih.gov
DH Chung, R Ardecky, SR Ganji, NDP Cosford… - academia.edu
The probe candidates described in this report provide two small molecules that demonstrate modest yet useful potency against the West Nile Virus, but with a robust margin of selectivity …
Number of citations: 2 www.academia.edu

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